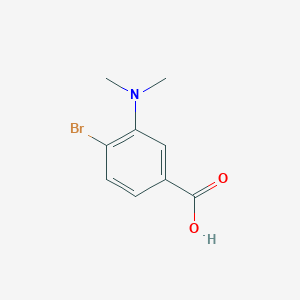

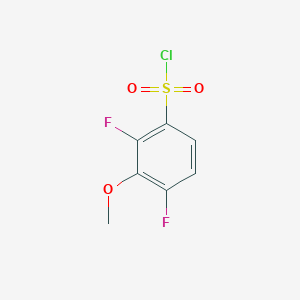

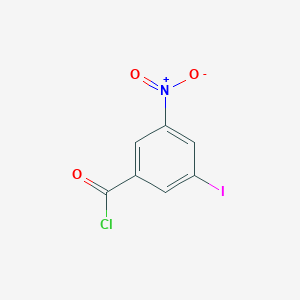

![molecular formula C18H22N2O4S2 B1405173 3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate CAS No. 2034157-59-8](/img/structure/B1405173.png)

3-(2-ethoxyethyl)benzo[d]thiazol-2(3H)-imine 4-methylbenzenesulfonate

Vue d'ensemble

Description

Benzo[d]thiazol-2(3H)-imine is a class of organic compounds that contain a benzo[d]thiazole core, which is a bicyclic compound made up of a benzene ring fused to a thiazole ring . The “3-(2-ethoxyethyl)” and “4-methylbenzenesulfonate” parts refer to the substituents on the benzo[d]thiazol-2(3H)-imine core. These types of compounds are often used in the development of various pharmaceuticals due to their diverse biological activities .

Molecular Structure Analysis

The molecular structure of benzo[d]thiazol-2(3H)-imine derivatives can be analyzed using various spectroscopic techniques such as 1H-NMR, 13C-NMR, and mass spectrometry .Chemical Reactions Analysis

Benzo[d]thiazol-2(3H)-imine derivatives can undergo various chemical reactions. For instance, they can be synthesized through a temperature-controlled intermolecular annulation of N,N-disubstituted arylhydrazines with CS2 in the presence of DMSO .Physical And Chemical Properties Analysis

The physical and chemical properties of benzo[d]thiazol-2(3H)-imine derivatives can be influenced by their substituents. For example, the introduction of a heptyl substituent attached to the quaternary nitrogen atom of the benzothiazole ring leads to an improvement in the photophysical properties of the dye .Applications De Recherche Scientifique

Synthesis and Characterization

- Synthesis Processes : The chemical has been involved in various synthesis processes. For instance, its derivatives have been synthesized from condensation processes and used in the study of biological activities, showcasing its versatility in organic synthesis (Uma, Rajanna, Unnisa, & Saiprakash, 2017).

- Molecular Docking and Synthesis : It's also involved in the design and synthesis of molecules with potential antimicrobial and antiproliferative agents, highlighting its significance in medicinal chemistry (Abd El-Gilil, 2019).

Antimicrobial and Antiproliferative Activities

- Antimicrobial Properties : Several studies have demonstrated the antimicrobial efficacy of compounds synthesized from this chemical, indicating its potential in developing new antimicrobial agents (Mohamed et al., 2012).

- Antiproliferative Effects : Compounds derived from this chemical have shown significant antiproliferative activities, which is crucial for cancer research and drug development (Hussein & Azeez, 2013).

Photophysical and Photochemical Properties

- Use in Photodynamic Therapy : The compound and its derivatives have been studied for their photophysical and photochemical properties, making them potential candidates for photodynamic therapy, especially in the treatment of cancer (Pişkin, Canpolat, & Öztürk, 2020).

Catalytic and Material Science Applications

- Catalytic Applications : Research has explored its use in catalysis, like the synthesis of thiazoles, which is important in both organic synthesis and material science (Ishiwata & Togo, 2008).

- Encapsulation in Materials : Its derivatives have been encapsulated in materials like zeolite Y for use as catalysts, highlighting its application in material science and sustainable chemistry (Ghorbanloo & Alamooti, 2017).

Fluorescence Switching and Electrochemical Properties

- Fluorescence Applications : The compound's derivatives exhibit temperature-controlled fluorescence switching, which is significant in the development of optical and electronic materials (Kundu, Karthikeyan, Sagara, Moon, & Anthony, 2019).

- Corrosion Inhibition : Its synthesized derivatives have been studied for their electrochemical properties, such as corrosion inhibition, which is essential in materials science and engineering (Ehsani, Moshrefi, & Ahmadi, 2015).

Mécanisme D'action

Target of Action

Benzothiazole derivatives, which this compound is a part of, have been found to have a wide spectrum of pharmacologic effects, including anti-inflammatory, antibacterial, antiviral, antioxidant, and immunomodulatory properties .

Mode of Action

Benzothiazole derivatives are known to interact with various biological targets to exert their effects .

Biochemical Pathways

Benzothiazole derivatives have been found to affect a variety of biochemical pathways due to their diverse biological activities .

Result of Action

Benzothiazole derivatives have been found to have a wide range of effects at the molecular and cellular level due to their diverse biological activities .

Orientations Futures

The future directions in the research of benzo[d]thiazol-2(3H)-imine derivatives could involve the development of new selective fluorogenic probes for monitoring cellular components of healthy and infected cells . Additionally, further studies could focus on the design and development of potent antagonists by confirming their binding with human receptors .

Propriétés

IUPAC Name |

3-(2-ethoxyethyl)-1,3-benzothiazol-2-imine;4-methylbenzenesulfonic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14N2OS.C7H8O3S/c1-2-14-8-7-13-9-5-3-4-6-10(9)15-11(13)12;1-6-2-4-7(5-3-6)11(8,9)10/h3-6,12H,2,7-8H2,1H3;2-5H,1H3,(H,8,9,10) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SHSIFGVTYRSMEM-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOCCN1C2=CC=CC=C2SC1=N.CC1=CC=C(C=C1)S(=O)(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H22N2O4S2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

394.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

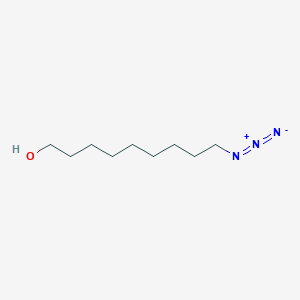

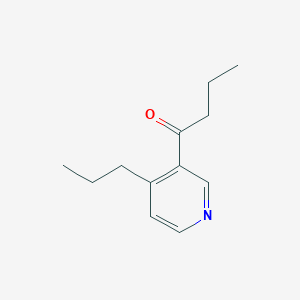

![2-[2-(2-{2-[2-(Tert-butyl-dimethyl-silanyloxy)-ethoxy]-ethoxy}-ethoxy)-ethoxy]-ethanol](/img/structure/B1405103.png)

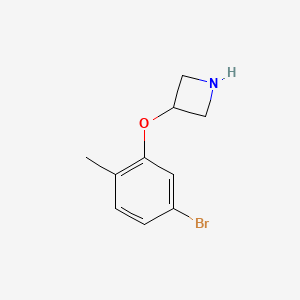

![2-Benzo[1,3]dioxol-5-yl-4-bromomethyl-5-methylthiazole](/img/structure/B1405104.png)

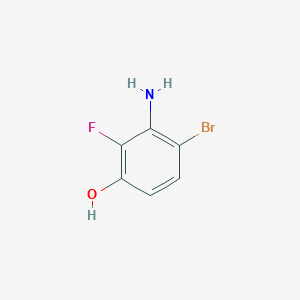

![4-[(3-Phenylmethoxyphenoxy)methyl]benzoic acid](/img/structure/B1405111.png)